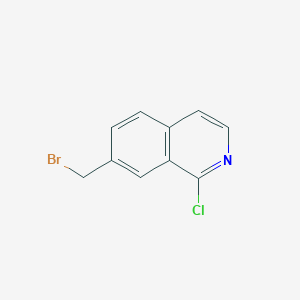

7-(Bromomethyl)-1-chloroisoquinoline

Übersicht

Beschreibung

7-(Bromomethyl)-1-chloroisoquinoline is a heterocyclic organic compound that features both bromomethyl and chloro substituents on an isoquinoline ring. Isoquinolines are a class of compounds known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-1-chloroisoquinoline typically involves the bromination of 1-chloroisoquinoline. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 7-position of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Bromomethyl)-1-chloroisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research has demonstrated that isoquinoline derivatives exhibit anticancer properties. The bromomethyl group in 7-(Bromomethyl)-1-chloroisoquinoline enhances its reactivity, making it a potential candidate for developing anticancer agents. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that isoquinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Inhibition of Enzymatic Activity

this compound has been investigated as an inhibitor of specific enzymes involved in disease pathways. For instance, certain derivatives have shown promise as inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade, which is relevant for developing anticoagulant therapies .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for more complex molecular architectures. Its functional groups allow for further chemical modifications, leading to the creation of new derivatives with enhanced biological activities.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| This compound | N-alkylation reaction | 82% | Anticancer activity |

| 4-azido-7-chloroquinoline | Click chemistry | 78% | Antimicrobial activity |

Case Studies

Case Study 1: Anticancer Research

A study conducted on the effects of isoquinoline derivatives on cancer cell lines demonstrated that this compound led to significant cell death in various cancer types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This case highlights the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, supporting its potential use in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)-1-chloroisoquinoline involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of essential biological processes, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Chloroisoquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

7-Bromomethylisoquinoline: Lacks the chloro group, affecting its overall reactivity and biological activity.

7-(Bromomethyl)-1-methylisoquinoline: Substitution of the chloro group with a methyl group alters its chemical properties and reactivity.

Uniqueness

7-(Bromomethyl)-1-chloroisoquinoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns and biological activities. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Biologische Aktivität

7-(Bromomethyl)-1-chloroisoquinoline is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and studies.

Compound Overview

- Molecular Formula : C₉H₈BrClN

- Molar Mass : Approximately 243.52 g/mol

- Melting Point : 126-128 °C

- Solubility : Moderately soluble in organic solvents; insoluble in water.

The compound features a bromomethyl group at the 7-position and a chlorine atom at the 1-position of the isoquinoline structure, which contributes to its unique reactivity and biological properties.

Biological Activities

Research has highlighted various biological activities associated with this compound, including:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against several bacterial strains.

- Anticancer Potential : Shows promise as an anticancer agent, with studies indicating cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

A study reported that derivatives of isoquinoline compounds, including this compound, displayed potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it was tested against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), showing IC₅₀ values ranging from 5 to 38 µM across different cell types .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interference with Cellular Pathways : Similar compounds have been shown to disrupt tubulin polymerization and induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may interact with specific enzymes, impacting various biochemical pathways related to cell growth and survival.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- Refluxing Isoquinoline Derivatives : A common method involves refluxing isoquinoline derivatives with bromomethyl reagents under acidic conditions.

- Microwave-Assisted Synthesis : This approach enhances yield and reduces reaction time compared to traditional methods.

Study on Anticancer Activity

A notable case study evaluated the cytotoxicity of this compound against a panel of cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

| Cell Line | IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|

| MCF-7 | 15 | 3.0 |

| HepG2 | 20 | 2.5 |

| A549 | 25 | 2.0 |

The selectivity ratios indicate that the compound preferentially affects cancer cells over normal cells, a desirable characteristic in anticancer drug development.

Eigenschaften

IUPAC Name |

7-(bromomethyl)-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSJHPRSSYLKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592575 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209285-92-7 | |

| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.